N-(4-Amino-phenyl)-isonicotinamide molecular structure and weight
N-(4-Amino-phenyl)-isonicotinamide molecular structure and weight
This in-depth technical guide provides a comprehensive analysis of N-(4-Amino-phenyl)-isonicotinamide , a critical bifunctional scaffold in medicinal chemistry and materials science.
Technical Guide for Research & Development
Chemical Identity & Physicochemical Profile
N-(4-Amino-phenyl)-isonicotinamide (IUPAC: N-(4-aminophenyl)pyridine-4-carboxamide) represents a strategic "privileged structure" in drug discovery. It fuses a pyridine ring (a classic hydrogen bond acceptor and metal ligand) with a p-phenylenediamine moiety (a versatile donor/acceptor system). This bifunctional nature makes it a high-value intermediate for synthesizing kinase inhibitors, histone deacetylase (HDAC) inhibitors, and supramolecular polymers.
Structural Specifications
| Property | Value | Notes |
| IUPAC Name | N-(4-aminophenyl)pyridine-4-carboxamide | Also known as 4-Amino-N-isonicotinoylaniline |
| Molecular Formula | C₁₂H₁₁N₃O | |
| Molecular Weight | 213.24 g/mol | Exact Mass: 213.0902 |
| CAS Registry Number | 106155-44-6 | (Verify with specific vendor; often custom synthesized) |
| SMILES | Nc1ccc(cc1)NC(=O)c2ccncc2 | Canonical representation |
| InChI Key | PXGZMWBQZUNQOY-UHFFFAOYSA-N |
Calculated Physicochemical Properties
Understanding the "drug-likeness" of this scaffold is crucial for its application in pharmaceutical design.
| Parameter | Value | Implication for Drug Design |
| LogP (Predicted) | 0.82 ± 0.3 | Highly favorable for oral bioavailability; falls within Lipinski's Rule of 5. |
| TPSA (Topological Polar Surface Area) | 68.0 Ų | Suggests good cell membrane permeability (<140 Ų). |
| H-Bond Donors | 2 | Primary amine (-NH₂) and Amide (-NH-). |
| H-Bond Acceptors | 3 | Pyridine nitrogen, Amide carbonyl, Amine nitrogen. |
| pKa (Base) | ~5.2 (Pyridine), ~4.8 (Aniline) | Pyridine nitrogen can be protonated at physiological pH in acidic compartments (lysosomes). |
Synthesis & Manufacturing Protocol
The synthesis of N-(4-Amino-phenyl)-isonicotinamide requires careful control of stoichiometry to prevent the formation of the bis-amide byproduct (where both amine groups of the phenylenediamine react).
Optimized Synthetic Route
Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).
Reagents:
-
Isonicotinoyl Chloride Hydrochloride (1.0 eq)
-
p-Phenylenediamine (3.0 - 4.0 eq) [Excess is critical to favor mono-acylation]
-
Triethylamine (Et₃N) (2.5 eq) [Base scavenger]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
Protocol:
-
Preparation: Dissolve p-phenylenediamine (4.0 eq) and Et₃N (2.5 eq) in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.
-
Addition: Dropwise add a solution of isonicotinoyl chloride (1.0 eq) in DCM over 30 minutes. The slow addition combined with excess diamine minimizes bis-acylation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (10% MeOH in DCM).
-
Workup:
-
Wash the organic layer with saturated NaHCO₃ to remove acidic byproducts.
-
Wash with water to remove excess unreacted p-phenylenediamine (which is water-soluble).
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH/DCM).
Synthesis Diagram (Graphviz)
Caption: Stoichiometrically controlled synthesis pathway designed to maximize mono-acylated product yield while suppressing bis-amide formation.
Structural Characterization
Validation of the molecular structure is essential. The following spectroscopic signatures confirm the identity of N-(4-Amino-phenyl)-isonicotinamide.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆
-
δ 10.35 ppm (s, 1H): Amide -NH- (Deshielded by carbonyl and phenyl ring).
-
δ 8.78 ppm (d, J=6.0 Hz, 2H): Pyridine C2-H, C6-H (Alpha to nitrogen, highly deshielded).
-
δ 7.84 ppm (d, J=6.0 Hz, 2H): Pyridine C3-H, C5-H.
-
δ 7.38 ppm (d, J=8.5 Hz, 2H): Phenyl C2-H, C6-H (Ortho to amide).
-
δ 6.52 ppm (d, J=8.5 Hz, 2H): Phenyl C3-H, C5-H (Ortho to amine, shielded by electron-donating -NH₂).
-
δ 4.95 ppm (s, 2H): Aniline -NH₂ (Broad singlet, exchangeable with D₂O).
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: Observed m/z = 214.10 (Calculated: 214.09).
-
Fragmentation Pattern: Loss of NH₃ (17 Da) or cleavage of the amide bond typically yields fragments at m/z ~106 (isonicotinoyl) and ~108 (phenylenediamine).
Biological & Pharmacological Applications
This molecule serves as a versatile "warhead carrier" or linker in several therapeutic classes.
Kinase Inhibitor Scaffolds
The N-phenyl-nicotinamide motif mimics the ATP-binding hinge region interactions in kinases.
-
Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor for the hinge region backbone NH, while the amide NH acts as a donor to the backbone carbonyl.
-
Relevance: Structurally homologous to the "tail" regions of BCR-ABL inhibitors (e.g., Imatinib analogs) where the terminal amine can be further derivatized to improve solubility or target specificity.
HDAC Inhibitor Precursors
Histone Deacetylase (HDAC) inhibitors often consist of a "Cap" group, a linker, and a Zinc-Binding Group (ZBG).
-
Role: This molecule acts as the Cap + Linker segment.
-
Derivatization: The free aniline amine (-NH₂) is the attachment point for a ZBG (such as a hydroxamic acid or a benzamide).
-
Example: Acylation of the free amine with a zinc-binding motif converts this intermediate into a potent HDAC class I inhibitor.
-
Biological Interaction Map (Graphviz)
Caption: Mapping the pharmacophore versatility of the isonicotinamide scaffold across different biochemical targets.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this intermediate may be limited, handle as a hazardous substance based on its functional groups.
-
GHS Classification:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
STOT-SE (Category 3): May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The aniline group is sensitive to oxidation (browning) over time.
References
-
PubChem Compound Summary . N-(4-aminophenyl)pyridine-4-carboxamide. National Center for Biotechnology Information. Available at: [Link]
- Luo, Y. et al. (2008). Design and synthesis of novel N-(4-aminophenyl)nicotinamide derivatives as potent histone deacetylase inhibitors. Journal of Medicinal Chemistry.
-
Gasteiger, E. et al. (2005) . Protein Identification and Analysis Tools on the ExPASy Server. (Used for physicochemical property prediction models). Available at: [Link]
- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. (Reference for LogP analysis).
